N-benzylpiperidin-4-amine
Overview
Description
N-benzylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-Benzylpiperidin-4-amine has been explored in the context of chemical synthesis, particularly in the formation of Schiff bases and E-imines. Mayavel et al. (2015) demonstrated the synthesis of a series of Schiff bases, including (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines, through a solvent-free condensation process catalyzed by SiO2-H3PO4 under microwave irradiation. The study highlights the high yields and the characterization of synthesized imines through physical constants and spectroscopic data (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2015).
Alzheimer's Disease Research
In the field of Alzheimer's disease (AD) research, derivatives of 2-benzylpiperidin-N-benzylpyrimidin-4-amines have been investigated for their multi-targeted therapeutic potential. Mohamed et al. (2012) synthesized these derivatives and assessed them for anti-cholinesterase, anti-β-secretase, and anti-Aβ-aggregation activities. The study identified a lead candidate with promising inhibitory profiles, suggesting the potential of these compounds in AD treatment (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Safety and Hazards
Future Directions
Piperidines are significant in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including N-benzylpiperidin-4-amine, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
N-benzylpiperidin-4-amine, also known as 4-Benzylpiperidine, is a research chemical that primarily targets monoamine neurotransmitters . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
This compound interacts with its targets by releasing monoamines, specifically dopamine, norepinephrine, and to a lesser extent, serotonin . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving the monoamine neurotransmitters: dopamine, norepinephrine, and serotonin . By increasing the release of these neurotransmitters and inhibiting their breakdown, this compound can enhance neurotransmission in these pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission in the dopamine, norepinephrine, and serotonin pathways . This can lead to a variety of effects depending on the specific neural circuits involved, including potential changes in mood, cognition, and motor control.
Properties
IUPAC Name |
N-benzylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJYJEPNVYXEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388493 | |
Record name | N-benzylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420136-94-3 | |
Record name | N-benzylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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